Benzenemethanol, a-(aminomethyl)-a-(4-chlorophenyl)-4-(1H-pyrazol-4-yl)-, (aS)-;Benzenemethanol, a-(aminomethyl)-a-(4-chlorophenyl)-4-(1H-pyrazol-4-yl)-, (aS)-
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Overview
Description
AT-13148 is a novel, orally bioavailable small molecule inhibitor that targets multiple AGC kinases, including AKT, ROCK, and PKA. It has shown potent pharmacodynamic and antitumor activity in preclinical models and has been investigated for its potential use in treating various cancers .
Preparation Methods
The synthesis of AT-13148 involves fragment-based medicinal chemistry linked to high-throughput X-ray crystallography. The compound is prepared by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
AT-13148 undergoes various chemical reactions, including phosphorylation inhibition of multiple AGC kinases such as AKT, p70S6K, PKA, ROCK, and SGK. Common reagents and conditions used in these reactions include ATP-competitive inhibition, which leads to the blockade of substrate phosphorylation and induction of apoptosis in cancer cells . Major products formed from these reactions include reduced levels of phosphorylated substrates like GSK3β, PRAS40, FOXO1, and FOXO3a .
Scientific Research Applications
AT-13148 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In preclinical models, it has demonstrated significant antimetastatic and antiproliferative activity. It has been investigated for its potential use in treating solid tumors, including HER2-positive, PIK3CA-mutant breast cancer, PTEN-deficient prostate cancer, and PTEN-deficient uterine tumors . The compound has also shown promise in inhibiting the activation of the AKT pathway in various AKT-dependent tumor cell lines .
Mechanism of Action
AT-13148 exerts its effects by inhibiting multiple AGC kinases, including AKT, ROCK, and PKA. The compound is an ATP-competitive inhibitor that blocks the phosphorylation of substrates involved in cell survival, motility, and metastasis. This inhibition leads to the induction of apoptosis and reduction of tumor growth in cancer cells with clinically relevant genetic defects . The molecular targets and pathways involved include the phosphatidylinositol 3-kinase (PI3K)-AKT pathway and its downstream effectors .
Comparison with Similar Compounds
AT-13148 is unique in its ability to simultaneously inhibit multiple AGC kinases, which may increase antitumor activity and minimize clinical resistance compared to targeting a single kinase. Similar compounds include selective AKT inhibitors like CCT128930, which primarily modulate cell-cycle genes, whereas AT-13148 predominantly affects apoptosis genes . Other similar compounds include inhibitors of p70S6K, PKA, and ROCK, but AT-13148’s multi-target approach sets it apart .
Properties
Molecular Formula |
C17H20ClN3O |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
(1S)-2-amino-1-(4-chlorophenyl)-1-(4-pyrazolidin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C17H20ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-8,13,20-22H,9-11,19H2/t17-/m0/s1 |
InChI Key |
IVOQFSZKMUBNHF-KRWDZBQOSA-N |
Isomeric SMILES |
C1C(CNN1)C2=CC=C(C=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1C(CNN1)C2=CC=C(C=C2)C(CN)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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